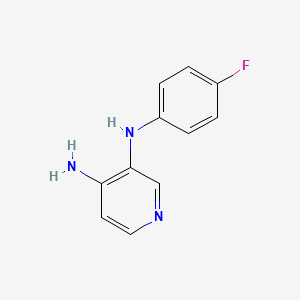![molecular formula C8H5ClF3NO B3104256 N-[4-chloro-2-(trifluoromethyl)phenyl]formamide CAS No. 1467311-54-1](/img/structure/B3104256.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]formamide
Übersicht
Beschreibung
“N-[4-chloro-2-(trifluoromethyl)phenyl]formamide” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H5ClF3NO . The InChI code for this compound is 1S/C8H5ClF3NO/c9-5-1-2-7 (13-4-14)6 (3-5)8 (10,11)12/h1-4H, (H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.58 .Wissenschaftliche Forschungsanwendungen
Biological Effects and Environmental Impact
- Biological Effects: N-[4-chloro-2-(trifluoromethyl)phenyl]formamide, alongside other related compounds like acetamide and formamide, has commercial importance due to its biological consequences upon exposure in humans. The biological responses vary qualitatively and quantitatively among these chemicals, reflecting their biology and usage or proposed usage (Kennedy, 2001).
Environmental Toxicology and Degradation
- Environmental Toxicity and Degradation: The compound's environmental toxicology has been greatly expanded in recent years. It's essential to understand the degradation processes and by-products of related chemicals like acetaminophen and Nitisinone, which lead to different kinetics, mechanisms, and by-products during the degradation process. These degradation pathways can significantly impact environmental health and safety (Qutob et al., 2022; Barchańska et al., 2019).
Synthetic and Structural Studies
- Synthesis and Structural Properties: The compound's structural properties have been explored through various synthetic routes. For instance, the reaction of chloral with substituted anilines formed specific compounds, and high-resolution magnetic resonance spectra provided insights into the conformation of the observed products. This signifies the importance of understanding the chemical reactions and structural properties of related compounds in scientific research (Issac & Tierney, 1996).
Pharmacological Properties and Clinical Use
- Pharmacological Properties: Understanding the pharmacological properties and clinical use of compounds structurally similar to this compound is crucial. For example, metoclopramide, with its unique properties affecting the motility of the gastrointestinal tract, provides insights into the pharmacodynamics and pharmacokinetics of compounds used in medical treatments (Pinder et al., 2012).
Analytical and Methodological Developments
- Analytical Studies and Methodological Approaches: It's important to conduct analytical studies and develop methodologies for compounds related to this compound. These studies provide a base for understanding the interactions between molecules and are crucial for future research efforts in this field (Smith & Bucher, 2012; Visak et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYLSRDBXZNKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)
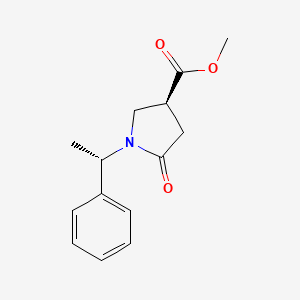

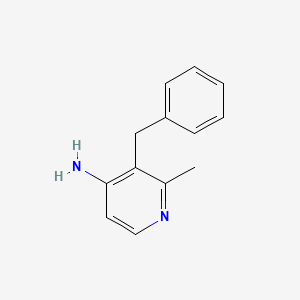
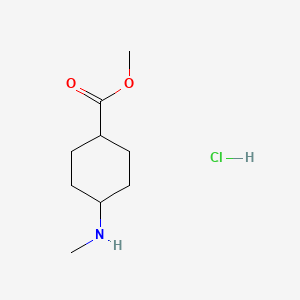
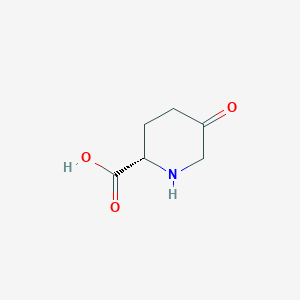
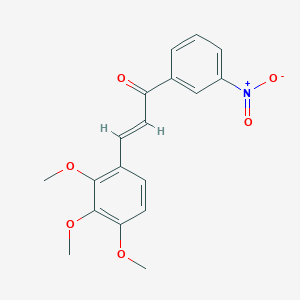
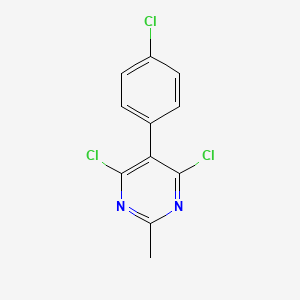
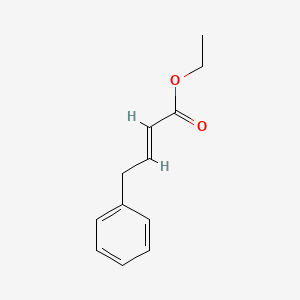
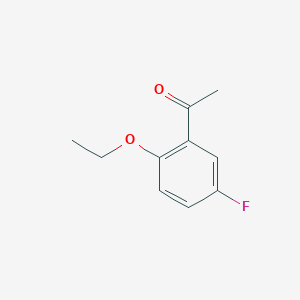
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)


